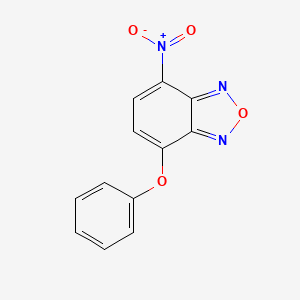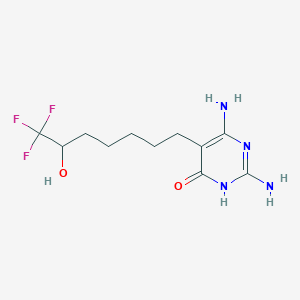
4-Nitro-7-phenoxy-2,1,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a nitro group at the 4-position and a phenoxy group at the 7-position on the benzo[c][1,2,5]oxadiazole ring
Métodos De Preparación
The synthesis of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole typically involves the reaction of phenol with 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole (NBD-Cl) in the presence of a base such as triethylamine. The reaction is carried out in ethanol at room temperature, followed by extraction and purification steps . The general procedure is as follows:
- Dissolve phenol (0.28 g, 3.0 mmol) in ethanol (20 mL).
- Add triethylamine (0.42 mL, 3.0 mmol) to the solution.
- Slowly add a solution of NBD-Cl (0.20 g, 1.0 mmol) in 5 mL of ethanol to the reaction mixture.
- Stir the reaction mixture at room temperature overnight.
- Dilute the reaction mixture with distilled water and extract with dichloromethane.
- Separate the organic phase, wash with water, and evaporate the solvent.
- Purify the residue using short-column chromatography (silica gel, dichloromethane).
Análisis De Reacciones Químicas
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound is used in the study of enzyme activities and as a fluorescent marker for biological molecules.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and stability.
Mecanismo De Acción
The mechanism of action of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The phenoxy group can also participate in interactions with proteins and other biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole can be compared with other similar compounds, such as:
4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole (NBD-Cl): This compound is used as a precursor in the synthesis of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole and has similar fluorescent properties.
4-Nitro-7-phenylbenzo[c][1,2,5]oxadiazole: This compound has a phenyl group instead of a phenoxy group, leading to different chemical and biological properties.
4-Nitro-7-methoxybenzo[c][1,2,5]oxadiazole: This compound has a methoxy group, which affects its reactivity and applications.
The uniqueness of 4-Nitro-7-phenoxybenzo[c][1,2,5]oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
16597-10-7 |
|---|---|
Fórmula molecular |
C12H7N3O4 |
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
7-nitro-4-phenoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C12H7N3O4/c16-15(17)9-6-7-10(12-11(9)13-19-14-12)18-8-4-2-1-3-5-8/h1-7H |
Clave InChI |
BEFCWWATKVSQNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3S,4R,5R)-2-[[3-aminooxypropyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B12909622.png)

![1'-(5-Methylisoxazol-3-yl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12909632.png)


![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)
![N-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12909661.png)

![3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909666.png)



